1-Methyl-1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-2-one
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Overview
Description
1-Methyl-1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-2-one is a heterocyclic compound with the molecular formula C8H8N2O2 and a molecular weight of 164.16 g/mol . This compound is known for its unique structure, which includes a pyridine ring fused with an oxazine ring. It is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 1-Methyl-1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-2-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization to form the oxazine ring . Industrial production methods may vary, but they generally involve similar steps with optimization for yield and purity.
Chemical Reactions Analysis
1-Methyl-1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides under specific conditions.
Reduction: Reduction reactions can convert the oxazine ring to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxazine ring is opened and substituted with different groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-Methyl-1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-2-one can be compared with other similar compounds, such as:
This compound derivatives: These compounds have similar structures but different substituents, leading to variations in their chemical and biological properties.
Pyridazine derivatives: These compounds share the pyridine ring but have different fused rings, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its specific ring structure and the versatility it offers in synthetic and research applications.
Properties
Molecular Formula |
C8H8N2O2 |
---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
1-methyl-4H-pyrido[2,3-d][1,3]oxazin-2-one |
InChI |
InChI=1S/C8H8N2O2/c1-10-7-6(3-2-4-9-7)5-12-8(10)11/h2-4H,5H2,1H3 |
InChI Key |
DATWPOFGEWIKFI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(COC1=O)C=CC=N2 |
Origin of Product |
United States |
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